Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

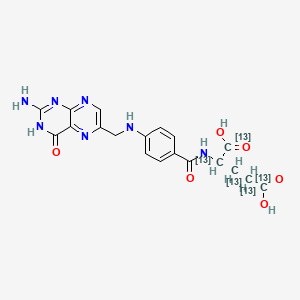

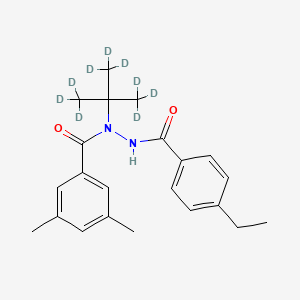

Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate (hereafter referred to as BHMO) is an organic compound that has been studied for its potential applications in scientific research. BHMO is a member of the carbamate family and is composed of a benzyl group, a hydroxymethyl group, a morpholinyl group, and an oxopropylcarbamate group. BHMO has been studied for its ability to act as a catalyst in organic synthesis and its potential applications in drug development, biochemistry, and other areas of scientific research.

科学的研究の応用

Catalytic Non-Enzymatic Kinetic Resolution

Kinetic resolution is a critical technique in asymmetric synthesis, used to separate enantiomers of a racemic mixture. Non-enzymatic methods, using chiral catalysts, are gaining popularity due to advancements in chiral catalyst development, offering high enantioselectivity and yield. This area of research focuses on creating efficient synthetic pathways to enantiopure compounds, essential in drug synthesis and development (H. Pellissier, 2011).

Hydroxyl Radical Production and Scavenging

Research on chromones and their derivatives, including their radical scavenging activity, is significant for understanding cellular protection mechanisms against oxidative stress. Compounds like Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate may share structural similarities with chromones, implying potential antioxidant applications (Preeti Yadav et al., 2014).

Biomimetic Studies and Organic Synthesis

The study of copper-containing monooxygenases and their biomimetic models highlights the importance of understanding the mechanisms of O-atom transfer to benzylic C-H bonds. This research could relate to understanding how specific compounds, possibly including Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate, function as substrates or inhibitors in similar enzymatic or catalytic reactions (Ingrid Blain et al., 2002).

Antioxidant Activity Determination Methods

The methodologies for determining antioxidant activity are crucial for evaluating the potential health benefits of compounds. Techniques such as ORAC, HORAC, TRAP, and TOSC tests could be applicable in assessing the antioxidant capacity of complex molecules, possibly including Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate, indicating their relevance in nutritional, pharmaceutical, and clinical research (I. Munteanu & C. Apetrei, 2021).

Ecological and Environmental Impact Studies

Understanding the environmental and ecological impacts of organic compounds is essential. Studies on benzophenone-3, a common sunscreen component, elucidate the environmental persistence and potential toxicity of organic compounds. Similar investigations could be relevant for assessing the ecological footprint and safety of Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate and related chemicals (Sujin Kim & Kyungho Choi, 2014).

特性

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-4-morpholin-4-yl-4-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c19-11-14(10-15(20)18-6-8-22-9-7-18)17-16(21)23-12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,17,21)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTZZPLJUOWYCH-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)C[C@H](CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (1r)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)

![N-[(1R)-3-(Dimethylamino)-1-(hydroxymethyl)-3-oxopropyl]carbamic acid phenylmethyl ester](/img/structure/B565593.png)

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanone-d3](/img/structure/B565595.png)

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)

![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)